2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
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Overview
Description
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 5-methyl-1,2-oxazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the oxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazole-2-amine derivatives .
Scientific Research Applications
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
- 2-methyl-5-phenyloxazole
- 2-(2,6-dichloro-phenylamino)-phenyl methyl oxazole derivatives
Uniqueness
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)12-10-7/h4H,1H2,2-3H3,(H,9,10,11) |
InChI Key |
QMZCHBRUKFSNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=C)C |
Origin of Product |
United States |
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